molecular formula C8H14N2O6Pt-6 B585586 二羟基奥沙利铂-Pt(IV) CAS No. 111321-67-6

二羟基奥沙利铂-Pt(IV)

货号 B585586
CAS 编号: 111321-67-6
分子量: 429.292
InChI 键: GHRWEMBJSYSPTQ-NDSUJOINSA-J
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydroxy Oxaliplatin-Pt(IV) is a compound used for scientific research and development . It is not intended for use in humans or animals . The compound has a molecular formula of CHNOPt .


Synthesis Analysis

The synthesis of Pt(IV) derivatives, including Dihydroxy Oxaliplatin-Pt(IV), involves complex chemical reactions . For instance, one study mentioned the preparation of a trans-Pt(IV) complex by reacting a Pt(II) precursor with a solution of PhICl2 dissolved in acetonitrile .


Molecular Structure Analysis

The molecular structure of Dihydroxy Oxaliplatin-Pt(IV) is complex. It includes a platinum core and various ligands . The compound’s structure allows it to undergo non-enzymatic biotransformation, complicating its pharmacokinetics .


Chemical Reactions Analysis

The chemical reactions involving Dihydroxy Oxaliplatin-Pt(IV) are complex and involve various stages . For example, one study mentioned the accumulation of Pt(IV) derivatives of cisplatin with two HDACis in the axial positions .

科学研究应用

光活化化疗

将二羟基奥沙利铂-Pt(IV)纳入聚(苯乙炔)(PPE-Pt(IV))中,有助于实现光活化化疗。该方法利用光诱导电子转移来触发奥沙利铂的释放,这是一种有效的抗癌药物。该过程在单光子和双光子激发下均有效,展示了针对癌症的靶向治疗潜力,同时最大限度地减少细胞毒性而无需激活(Sun et al., 2022)

增强肿瘤靶向

李等人(2021年)的研究报告了将奥沙利铂的Pt(IV)前药与修饰的聚乙二醇纳米抗体结合以增强肿瘤靶向性。这种方法旨在通过在肿瘤细胞中的更显著积累来提高药物疗效并减少不良反应,与正常细胞相比(Li et al., 2021)

脂溶性衍生物用于抗肿瘤活性

从奥沙利铂中创建一个脂溶性的Pt(IV)配合物,旨在提高性能并促进其融入聚合物纳米颗粒中,已经展示出对各种癌细胞(包括对传统治疗具有抗药性的细胞)的独特有效性。这种方法显示了进一步发展以实现临床转化的希望(Abu Ammar et al., 2016)

水溶性双重和三重作用衍生物

Karmakar等人(2019年)合成了水溶性双重和三重作用的Pt(IV)配合物的萨曲铂类似物,其中赤道氯化物被乙酸根取代。这种修饰导致了水溶性和稳定性的增强。这些化合物在癌细胞中显示出低至亚微摩尔的IC50值,表明它们有望成为有效的抗癌药物候选物(Karmakar et al., 2019)

奥沙利铂Pt(IV)衍生物中的TSPO配体

一种新颖的奥沙利铂的Pt(IV)衍生物携带着TSPO(线粒体转位蛋白)的配体,显示出在TSPO过度表达的肿瘤中通过受体介导的药物靶向治疗的潜力,特别是结肠癌。这种衍生物为特定癌症类型的靶向治疗提供了潜力(Savino et al., 2016)

线粒体功能障碍和代谢调节

Zajac等人(2016年)研究了含有二氯乙酸酯(DCA)配体的奥沙利铂的Pt(IV)衍生物,重点关注癌细胞中的线粒体功能障碍和葡萄糖代谢。这些衍生物显示出增强的毒性和能够克服对传统铂类药物的抗性,为癌症治疗中新的铂类药物提供了机会(Zajac et al., 2016)

双作用抗肿瘤Pt(IV)前药

Savino等人(2018年)合成了带有二氯乙酸酯(DCA)配体的Pt(IV) kiteplatin衍生物,旨在对细胞核DNA和线粒体产生双重作用。这些化合物在肿瘤细胞中表现出强效的药理效应,并能够克服奥沙利铂的抗药性,对于治疗转移性结肠癌具有重要意义(Savino et al., 2018)

安全和危害

Dihydroxy Oxaliplatin-Pt(IV) can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is also suspected of causing cancer and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .

未来方向

The development of Pt(IV) prodrugs, including Dihydroxy Oxaliplatin-Pt(IV), is a promising area of research. These compounds have high dark-stability under physiological conditions, while they can be activated by visible light restrained at the disease areas, showing higher spatial and temporal controllability and much more safety than conventional chemotherapy . The coordinated ligands in such Pt(IV) prodrugs are pivotal in determining their function and activity .

属性

IUPAC Name

[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.C2H2O4.2H2O.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;;/h5-8H,1-4H2;(H,3,4)(H,5,6);2*1H2;/q-2;;;;/p-4/t5-,6-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRWEMBJSYSPTQ-NDSUJOINSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O6Pt-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747681
Record name [(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroxy Oxaliplatin-Pt(IV)

CAS RN

111321-67-6
Record name [(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (OC-6-33)-[1R,2R]-cyclohexan-1,2-diamin-N,N'][ethandioato(2-)-O1,O2]-dihydroxyplatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。